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molecular formula C14H14N2S B5110192 1-Biphenyl-2-yl-3-methylthiourea

1-Biphenyl-2-yl-3-methylthiourea

Cat. No. B5110192
M. Wt: 242.34 g/mol
InChI Key: WBFLICIRVKOUBL-UHFFFAOYSA-N
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Patent
US05302720

Procedure details

A mixture of 2-aminobiphenyl (6.3 g), methylisothiocyanate (3.8 g) and dichloromethane (45 ml) was stirred at ambient temperature for four days to give N-(2-biphenylyl)-N'-methylthiourea (m.p. 152°-153° C.).
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH3:14][N:15]=[C:16]=[S:17]>ClCCl>[C:3]1([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][C:16]([NH:15][CH3:14])=[S:17]

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
NC1=C(C=CC=C1)C1=CC=CC=C1
Name
Quantity
3.8 g
Type
reactant
Smiles
CN=C=S
Name
Quantity
45 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for four days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C1(=C(C=CC=C1)NC(=S)NC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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